N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-15-4-6-17(7-5-15)13-24-21(27)22(28)25-14-20-26(10-3-11-31-20)32(29,30)18-8-9-19(23)16(2)12-18/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDPFSQSVQLXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps. The initial step often includes the formation of the oxazinan ring through a cyclization reaction. This is followed by the introduction of the fluoro-methylbenzenesulfonyl group via sulfonylation. The final step involves the coupling of the ethanediamide moiety to the intermediate product. Reaction conditions such as temperature, solvent, and catalysts are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces production costs. Additionally, green chemistry principles are often applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products
Scientific Research Applications
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Impact of Substituent Variations
a) Benzenesulfonyl Group Modifications
- Fluoro and Methyl Positioning: The 4-fluoro-3-methyl group in the target compound differs from the 4-fluoro-2-methyl group in . The absence of fluorine in ’s compound reduces electron-withdrawing effects, altering sulfonamide reactivity .
b) Amide Side Chain Differences
c) Functional Group Reactivity
Biological Activity
N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by research findings and comparative analyses.
Chemical Structure and Properties
The compound features a unique structural arrangement comprising:
- Oxazinan Ring : A heterocyclic structure contributing to stability and reactivity.
- Fluorinated Aromatic Groups : The presence of fluorine enhances lipophilicity and biological activity.
- Ethanediamide Moiety : Essential for interactions with biological targets.
Molecular Formula
The molecular formula is with a molecular weight of approximately 450.48 g/mol.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The fluorinated benzenesulfonyl group may enhance binding affinity and specificity, while the oxazinan ring modulates overall conformation and reactivity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various human cancer cell lines. For instance, studies have shown that related oxazinonaphthalene derivatives demonstrated antiproliferative activity with IC50 values ranging from 4.47 to 52.8 μM against human ovarian carcinoma and breast cancer cells .
Inhibition Studies
Molecular docking studies suggest that the compound may inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This inhibition leads to cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(2-morpholin-4-yl)ethanediamide | Similar oxazinan structure; different substituents | Contains morpholine instead of pyridine |
| 4-Fluoro-N-(pyridin-3-yl)benzamide | Contains pyridine; simpler structure | Focused on anti-inflammatory properties |
This table highlights how the compound stands out due to its unique combination of functional groups and complex structure.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic activity of several oxazinonaphthalene derivatives against four human cancer cell lines. The most effective compounds were selected for further analysis involving molecular docking into the colchicine-binding site of tubulin, revealing potential mechanisms of action .
- Enzyme Inhibition : Another study focused on the inhibitory activity against acetylcholinesterase (AChE), demonstrating that derivatives with similar structures exhibited varying degrees of inhibition, which could be relevant for treating cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
